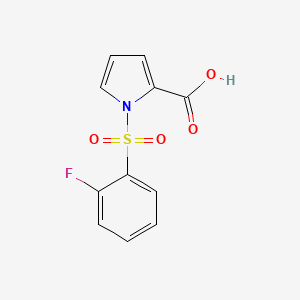
N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes azo, nitro, and bromo functional groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the nitro and bromo groups: These groups are usually introduced through nitration and bromination reactions, respectively.
Formation of the final compound: The final step involves the reaction of the intermediate compounds to form the target molecule under specific conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromo group could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(Bis(3-phenylpropyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)phenyl)acetamide
- N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)propionamide
Uniqueness
N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93805-16-4 |
|---|---|
Formule moléculaire |
C32H31BrN6O5 |
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40) |
Clé InChI |
HOJCJDQEQDBSJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


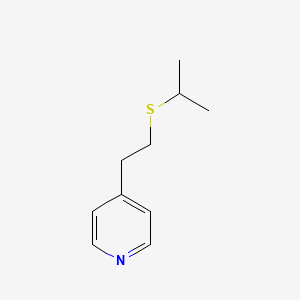
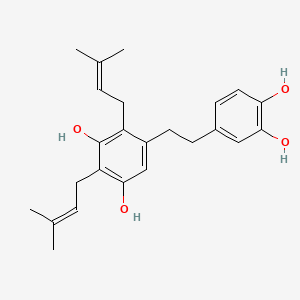
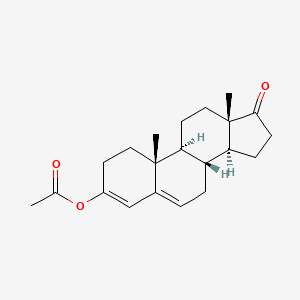



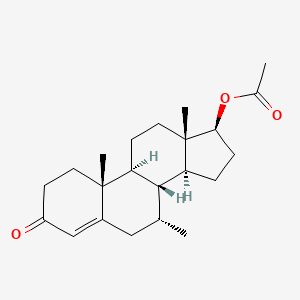

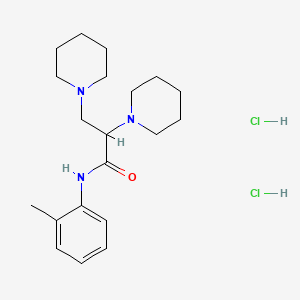
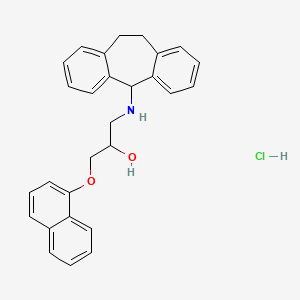
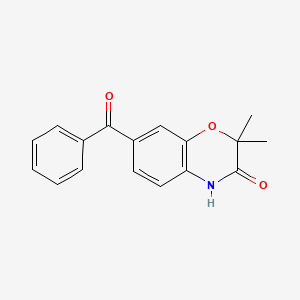

![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
